molecular formula C46H30 B15242701 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene

9,10-Bis(4-phenylnaphthalen-1-yl)anthracene

Cat. No.: B15242701
M. Wt: 582.7 g/mol
InChI Key: BNFHDHKJAVQUKY-UHFFFAOYSA-N
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Description

9,10-Bis(4-phenylnaphthalen-1-yl)anthracene is an organic compound belonging to the anthracene-based derivatives. It is known for its unique photophysical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of anthracene derivatives with phenyl-substituted naphthalenes using palladium catalysts and appropriate ligands .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Mechanism of Action

The mechanism of action of 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. The molecular targets and pathways involved include interactions with specific receptors or cellular components, depending on the application .

Comparison with Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene

Comparison: Compared to these similar compounds, 9,10-Bis(4-phenylnaphthalen-1-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and a larger Stokes shift. These characteristics make it particularly valuable in applications requiring high-performance materials .

Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

9,10-bis(4-phenylnaphthalen-1-yl)anthracene

InChI

InChI=1S/C46H30/c1-3-15-31(16-4-1)33-27-29-43(37-21-9-7-19-35(33)37)45-39-23-11-13-25-41(39)46(42-26-14-12-24-40(42)45)44-30-28-34(32-17-5-2-6-18-32)36-20-8-10-22-38(36)44/h1-30H

InChI Key

BNFHDHKJAVQUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9

Origin of Product

United States

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